molecular formula C12H12N2O2 B1305127 1-(3-Nitrophenyl)-2,5-dimethylpyrrole CAS No. 32570-23-3

1-(3-Nitrophenyl)-2,5-dimethylpyrrole

Cat. No.: B1305127
CAS No.: 32570-23-3
M. Wt: 216.24 g/mol
InChI Key: KGSYQKFMWVMRRU-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-2,5-dimethylpyrrole is an organic compound with the molecular formula C12H12N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features both methyl and nitrophenyl substituents

Scientific Research Applications

1-(3-Nitrophenyl)-2,5-dimethylpyrrole has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “2,5-Dimethyl-1-(3-nitrophenyl)pyrrole” is not available, it’s important to handle all chemical compounds with care and take necessary precautions .

Future Directions

Pyrrole and its derivatives are considered as a potential source of biologically active compounds that possess a diverse nature of activities . Therefore, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-2,5-dimethylpyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method utilizes the Paal-Knorr synthesis, where 2,5-hexanedione reacts with aniline derivatives under acidic conditions to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-2,5-dimethylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.

Major Products

The major products formed from these reactions include nitro, amino, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-2,5-dimethylpyrrole involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrole ring can engage in aromatic stacking. These interactions influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1-(4-ethoxycarbonylphenyl)pyrrole
  • 3,5-Dimethyl-1-(3-nitrobenzoyl)-4-((4-nitrophenyl)thio)-1H-pyrazole
  • 1-(4-ethoxy-2-nitrophenyl)-1H-pyrrole-2,5-dione

Uniqueness

1-(3-Nitrophenyl)-2,5-dimethylpyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .

Properties

IUPAC Name

2,5-dimethyl-1-(3-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-6-7-10(2)13(9)11-4-3-5-12(8-11)14(15)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSYQKFMWVMRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384300
Record name 2,5-dimethyl-1-(3-nitrophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32570-23-3
Record name 2,5-dimethyl-1-(3-nitrophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYL-1-(3-NITROPHENYL)PYRROLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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